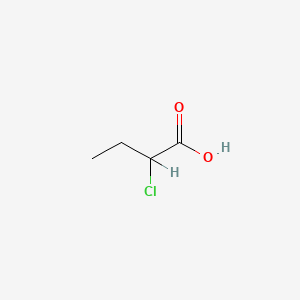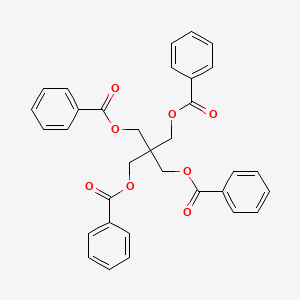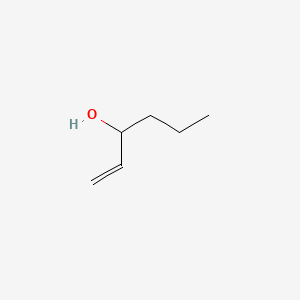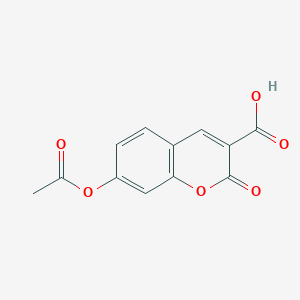
Vanadium nitride (VN)
Vue d'ensemble
Description
Vanadium nitride (VN) is an excellent alloy additive for steel-making. It has good physical and mechanical properties, better wear resistance than titanium nitride, and is the only material with anti-ferromagnetism in nitride .
Synthesis Analysis
VN can be synthesized using various methods such as ammonolysis sintering, carbothermal reduction nitridation, mechanochemical synthesis, hydrothermal synthesis, deposition, and magnesium thermal reduction . A novel method involves preparing a precursor via a microwave-assisted precipitation process, then preparing VN by reduction and nitridation of the precursor at 1150 °C . This method enhances the formation of VN by adjusting the particle size and structure of the precursor, increasing the contact area with N2 during the nitridation process .
Molecular Structure Analysis
VN has a cubic, rock-salt structure . The ν V–N characteristic absorption peaks are formed at 1050 cm −1 and 1090 cm −1 .
Chemical Reactions Analysis
The main reaction path for the synthesis of VN is V2O3→VO→VxCy(VC/ V2C/ V8C7/ V6C5)→VN . The thermodynamic analysis showed that the NH3 generated by the thermal decomposition of the precursor can be used directly as a reducing gas to reduce V2O5 .
Physical And Chemical Properties Analysis
VN is widely used in alloy components, coatings, battery materials, supercapacitor materials, and catalytic carriers due to its high melting point, excellent wear resistance, high-temperature stability, and excellent electrical conductivity . It has a large potential window in the range from −1.2 V to 0 V in alkaline aqueous solution, high electrical conductivity, and high specific capacitance .
Applications De Recherche Scientifique
1. Supercapacitors and Energy Storage
- Structure and Capacitive Properties : VN is promising for electrodes in supercapacitors due to its unique structure and electrochemical properties. It demonstrates capacitive properties in various aqueous electrolytes and maintains an acceptable rate capability in all electrolytes, showing about 80% of its maximal capacitance at a current load of 1 A/g (Glushenkov et al., 2010).
- Electrochemical Capacitor Microdevices : VN has been used in designing asymmetric electrochemical capacitor microdevices, showing long-term cycling ability and interesting energy and power densities (Eustache et al., 2013).
- High-Performance Anodes in Lithium-Ion Batteries : VN, due to its high energy density and chemical stability, is an effective anode material in lithium-ion batteries, offering high capacity and rate capability (Peng et al., 2016).
2. Catalyst and Chemical Reactions
- Catalysis for Nitrogen Reduction : VN's role as an active catalyst in the electrochemical nitrogen reduction reaction (NRR) to ammonia is significant, although its stability in different pH solutions is a focus of study (Manjunatha et al., 2020).
- Formic Acid Electrooxidation : Mesoporous VN, with its high surface area and electrical conductivity, is effective as a catalyst support for formic acid oxidation (Yang et al., 2012).
3. Mechanical and Structural Applications
- Mechanochemical Synthesis and Structural Characteristics : VN synthesized by mechanosynthesis exhibits distinct structural features with high microhardness, making it a candidate for structural materials (Roldan et al., 2010).
- Self-Lubricating Coatings : VN, combined with other materials like CrAlN, is used in multilayer coatings for its hardness and lubricious properties, making it attractive for dry machining of soft metals (Qiu et al., 2013).
4. Synthesis and Characterization
- Low-Temperature Synthesis : VN can be synthesized at relatively low temperatures using solid-state reactions, offering a unique approach to material preparation and characterization (Wang et al., 2017).
- Novel Synthesis Methods : Innovative methods like magnesiothermic reduction are explored for producing high-purity VN at low temperatures and short times (Wu et al., 2018).
Mécanisme D'action
Target of Action
Vanadium nitride is primarily used in the field of materials science due to its excellent properties . It is widely used in alloy components, coatings, battery materials, supercapacitor materials, and catalytic carriers . The primary targets of vanadium nitride are these materials where it enhances their properties.
Mode of Action
Vanadium nitride interacts with its targets by enhancing their physical and chemical properties. For instance, in the preparation of vanadium nitride, a wide range of vanadium solutions are used as the vanadium source. A novel precursor is prepared by a microwave-assisted precipitation process, and then the vanadium nitride is prepared by reduction and nitridation precursor at 1150 °C . This process enhances the formation of vanadium nitride .
Biochemical Pathways
For example, vanadium compounds have been shown to affect the ERK/MAPK and the NF-kB pathways . .
Pharmacokinetics
For instance, vanadium compounds have been investigated for their potential therapeutic effects in various health issues, including cancer, atherosclerosis, and diabetes .
Result of Action
The result of vanadium nitride’s action is primarily observed in the enhancement of the properties of the materials it is used in. For example, it has been shown to decrease the average grain size of AZ31 Mg alloy from 6.4 to 4.9 µm . This is mainly due to the grain refinement caused by double-heterogeneous nucleation particles .
Action Environment
The action of vanadium nitride can be influenced by various environmental factors. For instance, the synthesis of vanadium nitride can be affected by the calcination temperature, which can greatly influence its structure, VN x O y content, and doping N content, as well as the corresponding electrochemical performance . Additionally, the presence of oxygen impurities can influence the action of vanadium nitride in many ways .
Safety and Hazards
Orientations Futures
VN has received significant attention as a potential negative electrode material due to its remarkable theoretical and physical properties . The synthesis method of VN quantum dots could be applied to other metal compounds and has potential applications in catalysis, environmental protection, and other fields .
Propriétés
IUPAC Name |
azanylidynevanadium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/N.V | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKKMWRVAJNPLFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N#[V] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
VN, NV | |
| Record name | vanadium nitride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Vanadium_nitride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
64.948 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Black solid; Insoluble in water; [Hawley] Dark powder; Insoluble in water; [MSDSonline] | |
| Record name | Vanadium nitride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8230 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Vanadium nitride (VN) | |
CAS RN |
24646-85-3 | |
| Record name | Vanadium nitride (VN) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24646-85-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vanadium nitride (VN) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024646853 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vanadium nitride (VN) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Vanadium nitride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.151 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the chemical formula and molecular weight of Vanadium Nitride?
A1: The chemical formula for Vanadium Nitride is VN. Its molecular weight is 64.948 g/mol.
Q2: What spectroscopic techniques are used to characterize VN?
A3: Researchers utilize various techniques, including X-ray Diffraction (XRD) for crystal structure analysis, X-ray Photoelectron Spectroscopy (XPS) for chemical composition and bonding, and Electron Energy Loss Spectroscopy (EELS) for elemental analysis and electronic structure. [, , ]
Q3: How does the deposition temperature affect the properties of VN thin films?
A4: Increasing the deposition temperature generally leads to enhanced crystallinity in VN thin films. [] This can influence properties like electrical conductivity and mechanical strength.
Q4: What is the thermal stability of VN?
A5: VN demonstrates excellent thermal stability. Thin-film VN absorbers have shown superior stability at temperatures up to 800 °C. []
Q5: How does the presence of VN nanoparticles impact the performance of lithium-sulfur batteries?
A7: VN nanoparticles can act as effective catalysts in lithium-sulfur batteries. They accelerate the conversion of lithium polysulfides (LiPSs) to Li2S, thereby mitigating the shuttle effect and improving cycling stability. [, ]
Q6: What factors contribute to the catalytic efficiency of VN in electrochemical reactions?
A8: The catalytic efficiency of VN is influenced by factors such as its electronic structure, surface area, and the presence of dopants or defects. For instance, a lower d-band center level relative to the Fermi level in VN compared to V2O5 favors HMF chemisorption and activation, enhancing its electrocatalytic oxidation performance. []
Q7: Can you elaborate on the role of VN in photocatalytic hydrogen production?
A9: Metallic VN acts as an efficient cocatalyst, promoting photocatalytic hydrogen production on semiconductor photocatalysts like CdS under visible light. [] VN facilitates charge separation and provides active sites for hydrogen evolution.
Q8: How is computational chemistry employed in VN research?
A10: Computational methods such as Density Functional Theory (DFT) are used to study various aspects of VN. This includes predicting thermodynamic properties, understanding electronic structures, and investigating reaction mechanisms relevant to its catalytic applications. [, , ]
Q9: Can computational models be used to predict the properties of doped VN?
A11: Yes, DFT calculations are valuable for studying the impact of doping on VN's electronic conductivity and catalytic activity. This aids in designing materials with enhanced properties. []
Q10: What are some prominent applications of VN?
A12: VN finds applications in diverse fields. It is explored as a diffusion barrier in microelectronics, a catalyst in energy storage (supercapacitors and batteries), and a material for high-performance coatings due to its hardness and corrosion resistance. [, , , ]
Q11: How does VN contribute to the development of flexible energy storage devices?
A13: VN's excellent electrical conductivity and ability to be fabricated into nanostructures make it suitable for flexible energy storage applications like fiber-shaped supercapacitors (FSCs). [, ]
Q12: What are the advantages of using VN in supercapacitor electrodes?
A14: VN offers high specific capacitance, good electrical conductivity, and a wide negative potential window, making it a promising electrode material for supercapacitors. [, ]
Q13: Is there any information available regarding the environmental impact and degradation of VN?
A13: The provided research articles primarily focus on synthesis, properties, and applications of VN. Further research is needed to assess its environmental impact and degradation pathways comprehensively.
Q14: Are there strategies for the sustainable synthesis and utilization of VN?
A16: Research exploring the use of biomass-derived precursors for VN synthesis highlights efforts toward sustainability. [] Additionally, developing efficient recycling and waste management strategies for VN-containing devices is crucial for responsible material utilization.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



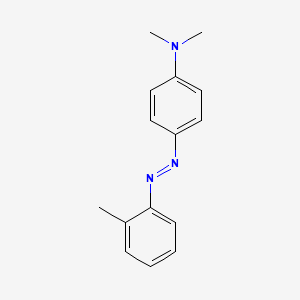
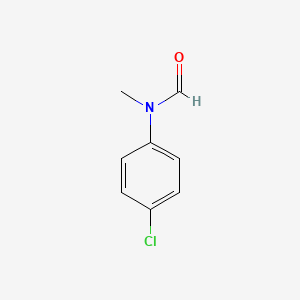
![N-[4-(2-bromopropanoyl)phenyl]acetamide](/img/structure/B1581636.png)
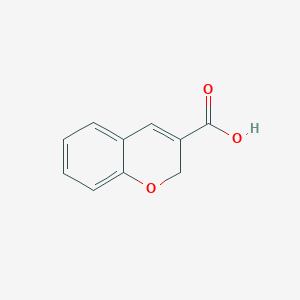
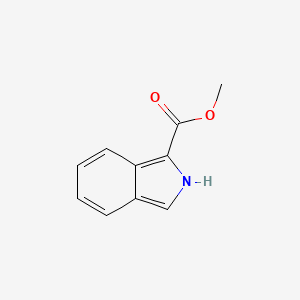

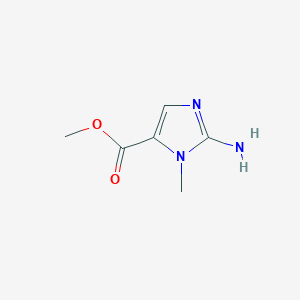
![2-[2-Hydroxy-5-[2-(methacryloyloxy)ethyl]phenyl]-2H-benzotriazole](/img/structure/B1581641.png)


